molecular formula C10H14BrN B3115541 4-bromo-2-methyl-N-(propan-2-yl)aniline CAS No. 2100-47-2

4-bromo-2-methyl-N-(propan-2-yl)aniline

Cat. No.: B3115541
CAS No.: 2100-47-2
M. Wt: 228.13 g/mol
InChI Key: PBFHQNYMQRPNBN-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol . It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and an isopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N-(propan-2-yl)aniline can be achieved through various methods. One common approach involves the bromination of 2-methyl-N-(propan-2-yl)aniline using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted anilines depending on the nucleophile used.

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

4-Bromo-2-methyl-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methyl-N-(propan-2-yl)aniline: A closely related compound with similar structural features.

    4-Bromo-2-methyl-N-(ethyl)aniline: Another analog with an ethyl group instead of an isopropyl group.

    4-Bromo-2-methyl-N-(tert-butyl)aniline: A compound with a tert-butyl group attached to the nitrogen atom.

Uniqueness

4-Bromo-2-methyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its steric hindrance and influences its reactivity compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-methyl-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFHQNYMQRPNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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